![molecular formula C17H13NO3 B3190408 Graveolinine CAS No. 4179-37-7](/img/structure/B3190408.png)
Graveolinine
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Overview
Description
Graveolinine belongs to the class of organic compounds known as quinolines and derivatives . It is a compound containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . Graveolinine is one of the quinoline alkaloids found in Ruta graveolens, a plant that has been used worldwide due to its diverse medicinal properties .
Synthesis Analysis
The synthesis of Graveolinine involves a general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines . A novel synthetic strategy for Graveolinine has been described, which involves the conversion of pure Graveolinine to Graveoline with DMF/MeI at 80°C for 4-5 hours .
Molecular Structure Analysis
Graveolinine has a molecular formula of C17H13NO3 . The molecular structure of Graveolinine is characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving Graveolinine are complex and diverse. The metabolism from plants is quite diverse with long and complicated chemical reactions . A general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines has been reported .
Mechanism of Action
While the exact mechanism of action of Graveolinine is not fully understood, it is known that Ruta graveolens, which contains Graveolinine, has various pharmacological activities including contraceptive, anti-inflammatory, antimicrobial, antipyretic, antioxidant, analgesic, antihyperglycemic, free radical scavenging, hypotensive, antiviral, and antiplasmodial effects . Graveolinine has also been tested for anti-angiogenic activity .
Safety and Hazards
Future Directions
Regarding the improvement in production of secondary compounds from Ruta graveolens, there is still a gap in the knowledge about the biosynthetic pathway of various bioactive compounds. Future studies could focus on solving this problem in order to increase the production of bioactive compounds from R. graveolens .
properties
CAS RN |
4179-37-7 |
---|---|
Product Name |
Graveolinine |
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |
InChI |
InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3 |
InChI Key |
QGCORDIPOBZNKC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
melting_point |
116-117°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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